Methyl 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propionate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propionate typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and subsequent esterification .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propionate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of Methyl 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propionate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property is crucial for its potential use in pharmaceuticals, as it can improve the bioavailability of drugs. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl β-oxo-4-(trifluoromethoxy)benzenepropanoate
- Benzenepropanoic acid, β-oxo-4-(trifluoromethoxy)-, methyl ester
Uniqueness
Methyl 3-Oxo-3-[4-(trifluoromethoxy)phenyl]propionate is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in various chemical reactions. These properties make it a valuable compound in the development of pharmaceuticals, agrochemicals, and materials .
Properties
Molecular Formula |
C11H9F3O4 |
---|---|
Molecular Weight |
262.18 g/mol |
IUPAC Name |
methyl 3-oxo-3-[4-(trifluoromethoxy)phenyl]propanoate |
InChI |
InChI=1S/C11H9F3O4/c1-17-10(16)6-9(15)7-2-4-8(5-3-7)18-11(12,13)14/h2-5H,6H2,1H3 |
InChI Key |
ZIGGGIMUBNTTID-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)C1=CC=C(C=C1)OC(F)(F)F |
Origin of Product |
United States |
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